Einecs 277-568-3
Description
EINECS 277-568-3 (CAS 277299-70-4) is a synthetic organic compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol. It is characterized by a pyrazole core substituted with aromatic and aliphatic groups, contributing to its moderate polarity (TPSA: 37.79 Ų) and lipophilicity (LogP: 2.41–3.04) . Key properties include:
Properties
IUPAC Name |
(1-ethyl-2-methyl-3H-benzimidazol-1-ium-5-yl)azanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13;;/h4-6H,3,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDZWBFEBAPLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(NC2=C1C=CC(=C2)[NH3+])C.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73688-69-4 | |
| Record name | Benzimidazole, 5-amino-1-ethyl-2-methyl-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073688694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Einecs 277-568-3 involves specific reaction conditions that ensure the purity and stability of the compound. The synthetic routes typically include controlled temperature and pressure conditions to facilitate the desired chemical reactions.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale chemical plants where stringent quality control measures are implemented. The production process involves the use of advanced chemical reactors and separation techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Einecs 277-568-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include derivatives with enhanced chemical and physical properties, making them suitable for specific applications in research and industry.
Scientific Research Applications
Einecs 277-568-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Einecs 277-568-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in the activation or inhibition of biochemical pathways, depending on the nature of the compound and its target.
Comparison with Similar Compounds
Data Tables
Research Findings
- Bioactivity : this compound’s selective CYP1A2 inhibition makes it a candidate for metabolic studies, whereas CAS 32785-40-3’s multi-CYP inhibition limits therapeutic utility .
- Synthetic Efficiency : CAS 32785-40-3 achieves higher yields (92%) under milder conditions compared to this compound (76%) .
- Solubility-activity Trade-off : CAS 918538-05-3’s higher solubility correlates with lower membrane permeability, reducing bioavailability despite favorable LogS values .
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